2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer activities, particularly in inhibiting certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, thereby disrupting cellular processes essential for the survival and proliferation of microbes and cancer cells. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzylpiperazin-1-yl)benzaldehyde
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives .
Uniqueness
What sets 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine apart from similar compounds is its unique quinazoline core structure combined with the piperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Properties
CAS No. |
173059-27-3 |
---|---|
Molecular Formula |
C21H25N5O2 |
Molecular Weight |
379.5 |
Purity |
95 |
Origin of Product |
United States |
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